molecular formula C14H8N2O2 B11928115 1,10-Phenanthroline-3,8-dicarbaldehyde

1,10-Phenanthroline-3,8-dicarbaldehyde

Cat. No.: B11928115
M. Wt: 236.22 g/mol
InChI Key: KHHWQKIGVJXSMT-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-3,8-dicarbaldehyde is an organic compound with the molecular formula C14H8N2O2. It is a derivative of phenanthroline, a heterocyclic compound that is widely used in coordination chemistry. This compound is characterized by the presence of two aldehyde groups at the 3 and 8 positions of the phenanthroline ring, making it a versatile intermediate for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Phenanthroline-3,8-dicarbaldehyde is typically synthesized through multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of phenanthroline followed by reduction and subsequent formylation to introduce the aldehyde groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthroline-3,8-dicarbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,10-Phenanthroline-3,8-dicarbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,10-Phenanthroline-3,8-dicarbaldehyde is primarily related to its ability to form stable complexes with metal ions. These complexes can interact with various biological targets, including enzymes and nucleic acids, leading to modulation of their activity. The aldehyde groups also allow for covalent bonding with biomolecules, enhancing its utility in biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-Phenanthroline-3,8-dicarbaldehyde is unique due to the specific positioning of its aldehyde groups, which allows for selective reactions and the formation of distinct complexes. This makes it a valuable compound in both synthetic chemistry and various research applications .

Properties

Molecular Formula

C14H8N2O2

Molecular Weight

236.22 g/mol

IUPAC Name

1,10-phenanthroline-3,8-dicarbaldehyde

InChI

InChI=1S/C14H8N2O2/c17-7-9-3-11-1-2-12-4-10(8-18)6-16-14(12)13(11)15-5-9/h1-8H

InChI Key

KHHWQKIGVJXSMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C=O)C=O

Origin of Product

United States

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